

Spectroscopic Characterization of 3,3'-Thiodipropionitrile: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,3'-Thiodipropionitrile**, catering to researchers, scientists, and professionals in drug development. The document outlines predicted and reported data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for these techniques, and includes a visual workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the key spectroscopic data for **3,3'-Thiodipropionitrile**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Due to the symmetrical nature of **3,3'-Thiodipropionitrile**, two signals are expected in the ¹H NMR spectrum, corresponding to the two chemically non-equivalent methylene groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|---|
| ~2.8 | Triplet | 4H | -S-CH ₂ -CH ₂ -CN |
| ~2.6 | Triplet | 4H | -S-CH2-CH2-CN |



Note: The exact chemical shifts are dependent on the solvent used for analysis. The data presented are typical estimated values.

¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum of **3,3'-Thiodipropionitrile** is expected to show three distinct signals for the three non-equivalent carbon atoms.[1]

| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|---|
| ~118 | -C≡N |
| ~28 | -S-CH ₂ -CH ₂ -CN |
| ~18 | -S-CH ₂ -CH ₂ -CN |

Note: The exact chemical shifts are dependent on the solvent used for analysis. The data presented are typical estimated values based on computational predictions.[1]

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of **3,3'-Thiodipropionitrile** is characterized by the absorption bands of its primary functional groups.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------|
| 2260-2240 | Strong, Sharp | C≡N stretch (nitrile) |
| 2950-2850 | Medium | C-H stretch (alkane) |
| 1450-1400 | Medium | C-H bend (alkane) |
| ~700 | Weak-Medium | C-S stretch (thioether) |

The most prominent feature in the IR spectrum is the sharp, strong absorption from the nitrile group.[2]

Table 3: Mass Spectrometry (MS) Data



High-quality mass spectral data for **3,3'-Thiodipropionitrile** is available and has been manually curated.[1] Electron ionization (EI) mass spectra are also available through databases like the NIST WebBook.[3]

| m/z | Relative Intensity | Proposed Fragment |
|-----|--------------------|---|
| 140 | Moderate | [M]+ (Molecular Ion) |
| 86 | High | [M - CH ₂ CN] ⁺ |
| 54 | High | [CH ₂ CH ₂ CN] ⁺ |
| 41 | High | [CH ₂ CN] ⁺ |

Note: Fragmentation patterns can vary based on the ionization technique used. The proposed fragments are based on typical electron ionization fragmentation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **3,3'-Thiodipropionitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **3,3'-Thiodipropionitrile** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- Data Acquisition for ¹H NMR:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used.
 - Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.



- The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- Data Acquisition for ¹³C NMR:
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled pulse sequence is used to simplify the spectrum.
 - A larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C, with a relaxation delay of 2-5 seconds.
 - Chemical shifts are referenced to the deuterated solvent signal.
- Data Processing: The raw data (Free Induction Decay FID) is processed using a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: As 3,3'-Thiodipropionitrile is a liquid at room temperature, a thin film
 is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
 sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and water vapor.
 - The prepared sample is placed in the spectrometer's sample holder.
 - The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectral range is usually from 4000 to 400 cm⁻¹.
- Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.



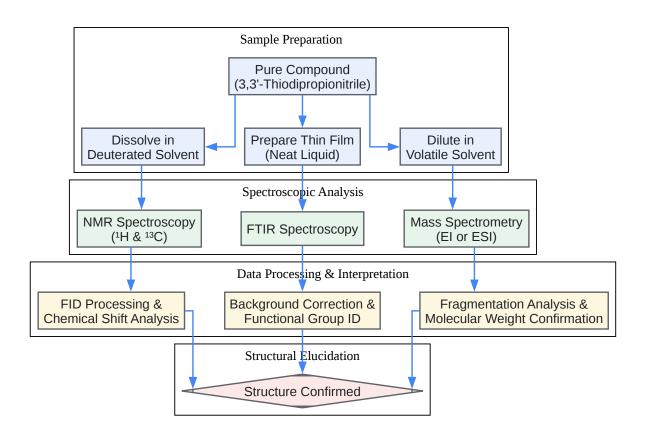
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **3,3'-Thiodipropionitrile** is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or
 Orbitrap instrument, is used. Common ionization techniques include Electron Ionization (EI)
 or a softer method like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical
 Ionization (APCI).[1]
- Data Acquisition:
 - The sample is introduced into the ion source, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
 - For EI, a standard electron energy of 70 eV is used.
 - The mass analyzer scans a specified mass-to-charge (m/z) range to detect the molecular ion and its fragments.
 - For tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to provide further structural information.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.





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Caption: General workflow for the spectroscopic characterization of a chemical compound.

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